Ethanol, 2-(methylnitrosoamino)-

Vue d'ensemble

Description

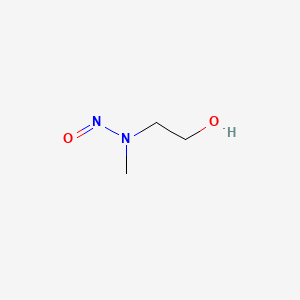

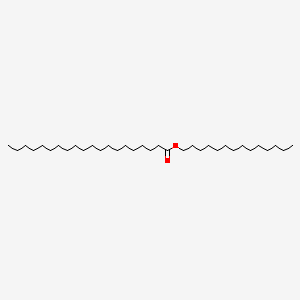

Ethanol, 2-(methylnitrosoamino)- is a compound that is often used as an industrial chemical. It contains a nitrosamine moiety that is often mutagenic and carcinogenic . It is characterized as a yellowish liquid.

Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis

The molecular formula of Ethanol, 2-(methylnitrosoamino)- is C3H8N2O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Ethanol is a very weak acid, but it shows some acidic properties like some acids. Ethanol reacts with sodium and potassium (similar to acids and metals reaction) and emits hydrogen gas . Ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agent .Physical and Chemical Properties Analysis

Ethanol, 2-(methylnitrosoamino)- has a density of 1.2±0.1 g/cm3, a boiling point of 277.1±23.0 °C at 760 mmHg, and a flash point of 121.4±22.6 °C . It also has a molar refractivity of 24.9±0.5 cm3, a polar surface area of 53 Å2, and a molar volume of 89.6±7.0 cm3 .Applications De Recherche Scientifique

CO2 Capture and Solvent Applications

CO2 Absorption in Alkanolamines

Ethanol, 2-(methylnitrosoamino), as an alkanolamine derivative, plays a significant role in CO2 absorption. Studies have shown that solvent-free alkanolamines, including variants like 2-(methylamino)ethanol, are effective for CO2 capture, providing an environmentally friendly alternative to conventional methods. These absorbents can capture CO2 efficiently in different procedures and setups, including continuous absorption-desorption cycles in packed columns (Barzagli, Mani, & Peruzzini, 2016); (Barzagli, Mani, & Peruzzini, 2017).

Solvent Properties in Chemical Synthesis

The compound has been utilized as a solvent in chemical syntheses, such as the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives. Its use as a solvent in such reactions highlights its versatility and efficiency in promoting various chemical transformations (Hadiyal et al., 2020).

Physical Properties and Chemical Analysis

Density and Viscosity Studies

Research on the density and viscosity of mixtures containing 2-(methylamino)ethanol is crucial for understanding its behavior in different environments. Such studies are particularly relevant for its use in CO2 capture technologies, providing data essential for the design and optimization of absorption processes (Shi et al., 2019); (Venkat, Kumar, & Kundu, 2010).

Gas Sensing Applications

Ethanol, 2-(methylnitrosoamino), is used in the development of gas sensors. For instance, its derivatives have been employed in the fabrication of SnO2-based sensors for detecting ethanol gas, demonstrating high selectivity and sensitivity, which is crucial in various industrial and safety applications (Saadaldin, Hussain, & AlZouabi, 2018).

Protective Groups in Peptide Synthesis

as amino-protective groups in peptide synthesis. Modifications of the methyl group in similar ethanol-based compounds can introduce urethane-type protective groups, which are labile in alkaline media. This application is vital in biochemical research and pharmaceutical development (Verhart & Tesser, 2010).

- Energetic Plasticizer Characterization: Ethanol, 2-(methylnitrosoamino), and its derivatives have been characterized for use as energetic plasticizers. Studies have involved the synthesis and characterization of related compounds, evaluating their properties for potential application in explosive materials (Izsák & Klapötke, 2011).

Synthesis and Reaction Studies

Ethanol Synthesis from Dimethyl Ether and Syngas

The compound has been utilized in catalysts for synthesizing ethanol from dimethyl ether and syngas. This innovative approach demonstrates its potential in facilitating environmentally friendly processes for ethanol production (Li et al., 2010).

Azeotropic Mixture Separation

production of oxygenated additives for unleaded gasoline and demonstrates the compound's utility in complex separation processes (Cai et al., 2015).

- Food Sample Analysis: The compound's derivatives are used in spectrophotometric determination methods for analyzing food samples. For example, an ethanol-(NH4)2SO4 aqueous two-phase system has been applied for the extraction and determination of nitrite in food, highlighting its role in analytical chemistry and food safety (Liu, Cai, & Ma, 2015).

Mécanisme D'action

Target of Action

It is known that ethanol, a component of this compound, primarily interacts with gaba receptors and glycine receptors (alpha 1 and alpha 2 subunits), and inhibits nmda receptor functioning .

Mode of Action

It also inhibits NMDA receptor functioning . In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .

Biochemical Pathways

Ethanol, a component of this compound, is known to be metabolized by alcohol dehydrogenase and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme .

Pharmacokinetics

Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .

Result of Action

The most commonly reported symptoms related to pharmacodynamic interactions with ethanol are sedation, tachycardia, and general increased intoxication .

Action Environment

It is known that the effects of ethanol can be influenced by various factors, including the individual’s genetic makeup, liver health, and the presence of other substances in the body .

Safety and Hazards

Orientations Futures

Second-generation ethanol is set to play a significant role in the transport fuel market in the near future owing to the renewable resources of lignocellulosic biomass and continuous improvement of the methods for its bioconversion . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Analyse Biochimique

Biochemical Properties

Ethanol, 2-(methylnitrosoamino)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can undergo nitrosation reactions, leading to the formation of reactive intermediates that can interact with DNA and proteins, potentially causing mutagenic effects . Additionally, ethanol, 2-(methylnitrosoamino)- can form adducts with cellular macromolecules, influencing their function and stability.

Cellular Effects

Ethanol, 2-(methylnitrosoamino)- has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It can also alter gene expression, leading to changes in cellular metabolism and function. For instance, ethanol, 2-(methylnitrosoamino)- has been found to reduce the expression of stem cell markers and promote differentiation in neural progenitor cells .

Molecular Mechanism

The molecular mechanism of action of ethanol, 2-(methylnitrosoamino)- involves several key processes. The compound can bind to and inhibit the activity of specific enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause DNA damage and protein modifications, triggering cellular stress responses. Ethanol, 2-(methylnitrosoamino)- can also modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol, 2-(methylnitrosoamino)- can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to ethanol, 2-(methylnitrosoamino)- can lead to cumulative effects on cellular function, such as increased DNA damage and altered gene expression . In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes, depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of ethanol, 2-(methylnitrosoamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that ethanol, 2-(methylnitrosoamino)- can cause dose-dependent changes in behavior, metabolism, and organ function in animal models . Threshold effects have been observed, where certain concentrations of the compound are required to elicit specific biological responses .

Metabolic Pathways

Ethanol, 2-(methylnitrosoamino)- is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further reactions, such as nitrosation and oxidation, resulting in the formation of various metabolites. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

The transport and distribution of ethanol, 2-(methylnitrosoamino)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, ethanol, 2-(methylnitrosoamino)- can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

Ethanol, 2-(methylnitrosoamino)- exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of ethanol, 2-(methylnitrosoamino)- can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-5(4-7)2-3-6/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOKXZBYAVRDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021045 | |

| Record name | N-Nitrosomethyl-(2-hydroxyethyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26921-68-6 | |

| Record name | 2-(Methylnitrosoamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyl-(2-hydroxyethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC124414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosomethyl-(2-hydroxyethyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[methyl(nitroso)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)